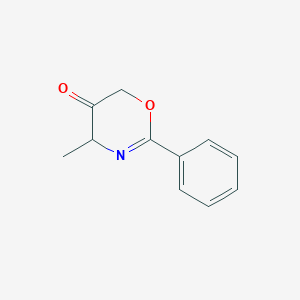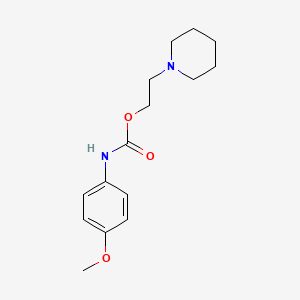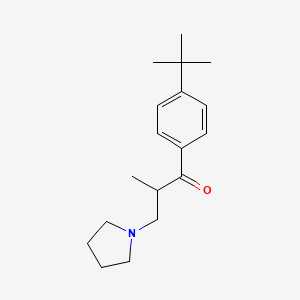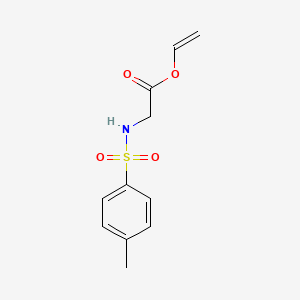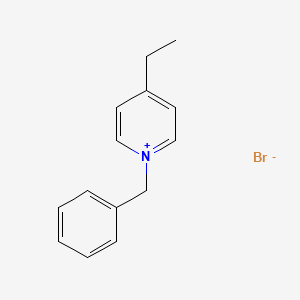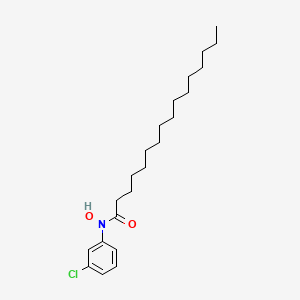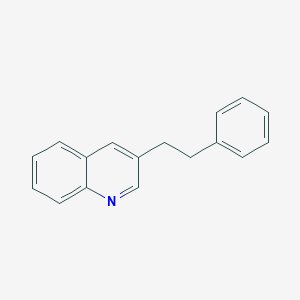![molecular formula C12H22O4 B14431222 2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane) CAS No. 77738-93-3](/img/structure/B14431222.png)
2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(glycidyloxy)hexane is an organic compound belonging to the glycidyl ether family. It is an aliphatic compound characterized by the presence of two epoxide (oxirane) groups per molecule. This compound is primarily used in the modification of epoxy resins, where it serves to reduce viscosity and enhance flexibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(glycidyloxy)hexane typically involves the reaction of 1,6-hexanediol with epichlorohydrin in the presence of a Lewis acid catalyst. This reaction forms a halohydrin intermediate, which is then treated with sodium hydroxide to regenerate the epoxide rings through a dehydrochlorination reaction .
Industrial Production Methods
In industrial settings, the production of 2,5-Bis(glycidyloxy)hexane follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures, including the determination of the epoxy equivalent weight to ensure the desired properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(glycidyloxy)hexane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide groups into alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,5-Bis(glycidyloxy)hexane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Bis(glycidyloxy)hexane primarily involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of epoxy resins and the preparation of biocompatible materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Hexanediol diglycidyl ether: Similar in structure but differs in the position of the glycidyloxy groups.
Bisphenol A diglycidyl ether: Another glycidyl ether compound, commonly used in epoxy resins but with different structural properties.
Uniqueness
2,5-Bis(glycidyloxy)hexane is unique due to its specific structure, which provides a balance between flexibility and reactivity. This makes it particularly suitable for applications requiring both properties, such as in the modification of epoxy resins and the development of biocompatible materials .
Propriétés
Numéro CAS |
77738-93-3 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
2-[5-(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C12H22O4/c1-9(13-5-11-7-15-11)3-4-10(2)14-6-12-8-16-12/h9-12H,3-8H2,1-2H3 |
Clé InChI |
FPIHPEPJOAFALI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C)OCC1CO1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
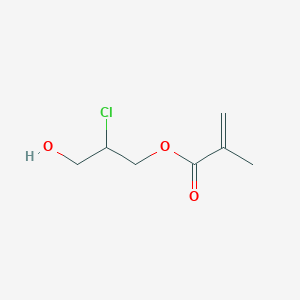

![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

